Product packaging for 3,3'-Dichlorobiphenyl(Cat. No.:CAS No. 2050-67-1)

3,3'-Dichlorobiphenyl

Cat. No.: B134845
CAS No.: 2050-67-1
M. Wt: 223.09 g/mol
InChI Key: KTXUOWUHFLBZPW-UHFFFAOYSA-N
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Description

Historical Context of PCB Production and Regulation

Commercial production of PCBs began in 1929, with the Swann Chemical Corporation, later acquired by Monsanto, being the first to manufacture them in the United States. triumvirate.com These chemical mixtures, marketed under trade names like Aroclor, were utilized in numerous applications, including electrical transformers, capacitors, paints, and plastics. triumvirate.compaint.orgepa.gov The peak production of Aroclors in the U.S. occurred in 1970. cdc.gov

Concerns over the environmental persistence and potential health risks of PCBs led to increased regulation. In 1972, Monsanto voluntarily restricted the sale of PCBs to closed electrical systems. triumvirate.compublications.gc.ca The U.S. Congress passed the Toxic Substances Control Act in 1976, which banned the domestic manufacture of PCBs starting in 1979. triumvirate.comepa.gov The Stockholm Convention on Persistent Organic Pollutants (POPs), which came into force in 2004, is a global treaty aimed at protecting human health and the environment from chemicals like PCBs. iisd.orgiisd.org The convention mandates parties to cease the production and new uses of PCBs and to achieve the environmentally sound management of PCB-containing waste by 2028. iisd.orgpops.intunep.org

Classification and Nomenclature of 3,3'-Dichlorobiphenyl (PCB 11)

This compound is one of 209 individual PCB compounds, known as congeners. vpsveritas.comoto-env.com Each congener is distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloro-3-(3-chlorophenyl)benzene. solubilityofthings.comalfa-chemistry.comnih.gov It is assigned the Chemical Abstracts Service (CAS) Registry Number 2050-67-1. solubilityofthings.comcymitquimica.comnist.gov

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 1-chloro-3-(3-chlorophenyl)benzene
CAS Number 2050-67-1
Molecular Formula C12H8Cl2

Data sourced from multiple chemical databases. solubilityofthings.comalfa-chemistry.comnist.gov

This compound is designated as PCB 11. oto-env.comnist.gov It is considered a non-Aroclor PCB, meaning it was not a significant component of the commercial PCB mixtures historically produced, such as the Aroclor series. paint.orgoto-env.com While it has been detected in some Aroclor mixtures like 1016, 1221, 1232, and 1242, its concentration is generally very low. paint.orgacs.org For instance, its highest reported weight percentage in an Aroclor mixture is 0.278% in Aroclor 1221. paint.org

Unintentional Production and Non-Aroclor Sources of PCB 11

A significant aspect of PCB 11 is its unintentional production through various industrial processes, which distinguishes it from the legacy contamination associated with Aroclor mixtures. researchgate.netnih.gov

Research has identified the manufacturing of certain organic pigments, particularly diarylide yellows, as a primary source of unintentionally produced PCB 11. paint.orgnau.eduwikipedia.org This congener is formed as a byproduct during the chemical synthesis of these pigments. acs.orgnih.govnih.gov Diarylide yellow pigments are commonly used in printing inks, paints, and for coloring various consumer products, including paper and plastics. nau.eduwikipedia.org The presence of PCB 11 has been confirmed in yellow pigment products and in consumer goods that use these pigments. nih.govfoodpackagingforum.org Studies have shown that PCB 11 can be found in products like newspapers, magazines, and cardboard packaging. nau.edu

The unintentional production of PCB 11 from sources like pigment manufacturing contributes to its presence in the environment, independent of the historical use and disposal of Aroclor mixtures. nih.govnau.edu This has led to the detection of PCB 11 in various environmental media, including air, water, and sediment. researchgate.netnau.edu Studies have shown that non-Aroclor sources can account for a significant portion of the total PCBs measured in the environment, with some estimates suggesting they contribute 13% to 16% of total PCBs in urban air. nih.gov The atmospheric concentrations of PCB 11 have not shown the same decreasing trends as those of Aroclor-related PCBs, indicating ongoing sources of release into the environment. acs.org This makes PCB 11 a notable obstacle in achieving water quality standards for total PCBs. nau.edu

Table 2: Mentioned Chemical Compounds

Compound Name
This compound (PCB 11)
Polychlorinated Biphenyls (PCBs)
Aroclor
Aroclor 1016
Aroclor 1221
Aroclor 1232
Aroclor 1242
Aroclor 1254
Aroclor 1260
Diarylide Yellow
3,3'-Dichlorobenzidine
Biphenyl
Chlorine
Iron filings
Ferric chloride
Dioxins

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2 B134845 3,3'-Dichlorobiphenyl CAS No. 2050-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUOWUHFLBZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70872817
Record name 3,3'-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-67-1, 55600-34-5
Record name 3,3′-Dichlorobiphenyl
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Record name 3,3'-Dichlorobiphenyl
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Record name 3,3'-Dichlorobiphenyl
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Record name 3,3'-dichlorobiphenyl
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Record name 3,3'-DICHLOROBIPHENYL
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Environmental Occurrence, Distribution, and Transport of 3,3 Dichlorobiphenyl

Ubiquitous Presence in Environmental Compartments

Recent environmental studies have revealed that 3,3'-Dichlorobiphenyl is ubiquitously present across various environmental matrices, including the atmosphere, water systems, living organisms, and common consumer goods. nau.edusigmaaldrich.comnih.gov Its detection is widespread, from urban air to aquatic sediments. nih.govnau.edu

Atmospheric Distribution (e.g., Ambient Air, Indoor Air)

This compound has been identified as a ubiquitous contaminant in urban air. nih.gov A 2007 study in Chicago, Illinois, detected PCB 11 in 91% of 184 ambient air samples collected throughout the city. nih.gov The annual average concentration was 24 pg/m³, with significant seasonal variation; concentrations were highest in the summer (average of 48 pg/m³) and lowest in the winter (average of 5.4 pg/m³), a trend consistent with the temperature-dependent volatilization of semi-volatile compounds. nih.gov In some samples, PCB 11 accounted for up to 15% of the total PCBs measured. nih.gov The widespread presence of PCB 11 in the city's air is thought to be consistent with its volatilization from painted surfaces and other products containing diarylide yellow pigments. nih.gov

Atmospheric Concentration of this compound in Chicago (2006-2007)

ParameterConcentration (pg/m³)
Annual Mean24 (±24 SD)
Summer Mean48 (±28 SD)
Winter Mean5.4 (±4.9 SD)
RangeNon-detectable to 140

Data sourced from a 2007 study on air samples in Chicago. nih.gov

Aquatic Systems (e.g., Water, Sediment, Suspended Sediment)

The presence of this compound is well-documented in various aquatic environments. nih.govnau.edu It has been detected in water, sediment, and suspended particulate materials in locations such as the Delaware River, the New York/New Jersey Harbor, and Halifax Harbour. nih.govnau.edu In the NY/NJ Harbor, effluents from two wastewater treatment plants that received waste from pigment manufacturers showed PCB 11 concentrations ranging from 5 to 116 ng/L. nau.edu Even in other plants in the same area without direct input from pigment manufacturing, concentrations ranged from 0.0016 to 9.4 ng/L. nau.edu Studies in the Delaware River watershed, where there are no known diarylide yellow pigment manufacturers, also found significant loads of PCB 11, suggesting that its presence is due to the disposal of consumer goods into the wastewater stream. nau.edunih.gov The loads of PCB 11 to the Delaware River were found to exceed the total maximum daily load (TMDL) for the sum of all PCBs by nearly a factor of two. nau.edunih.gov

Biota (e.g., Marine Species, Fish)

This compound accumulates in living organisms. nau.edu Research in Halifax Harbour, Canada, identified PCB 11 as a dominant PCB congener in the tissues of mussels. nau.edu The general tendency of PCBs to bioaccumulate in the food web means that even low concentrations released into the environment can be magnified in organisms, particularly in fatty tissues. epa.gov Long-lived marine mammals at the top of the food chain, such as dolphins and killer whales, are especially vulnerable to the accumulation of various PCB congeners, which can reach levels that pose a threat to their health. nih.govresearchgate.net

Consumer Products (e.g., Pigments, Paints, Inks, Plastics)

The primary source of this compound in the environment is its inadvertent production during the manufacturing of diarylide yellow pigments. nau.eduepa.gov Consequently, it is found in numerous consumer products that use these pigments. nau.edunih.gov Research has confirmed the presence of PCB 11 in everyday items such as newspapers, magazines, colored plastic bags, and cardboard food packaging. nau.edu Concentrations in these products have been measured at parts-per-billion levels. nau.edu For instance, the concentration of PCB 11 in printing inks containing yellow pigments has been measured at around 15 ppb. nau.edu Given that pigments can make up about 40% of printing inks, the concentration in the diarylide yellow pigments themselves is estimated to be roughly 38 ppb. nau.edu

Concentration of this compound in Consumer Goods (2008)

Product CategorySample DescriptionConcentration (ppb or ng/g)
NewspaperSample 114
Sample 215
MagazineSample 11.8
Sample 22.1
Cardboard Food BoxSample 1 (Yellow)38
Sample 2 (Yellow)2.8
Plastic BagSample 1 (Yellow)29
Sample 2 (Yellow)2.8
Paper EnvelopeManila Envelope1.1

Concentrations of PCB 11 measured in various consumer products. nau.edu

Environmental Fate and Persistence Mechanisms

Polychlorinated biphenyls are recognized as persistent organic pollutants (POPs) due to their chemical stability and resistance to environmental degradation. nau.edu

Resistance to Degradation

As a di-chlorinated biphenyl (B1667301), PCB 11 is less hydrophobic and more volatile than more heavily chlorinated PCBs. nau.edu This suggests it may be more susceptible to certain degradation pathways. nau.edu For example, it is likely to partition more readily into the gas phase, where it can be degraded by reactions with hydroxyl radicals. nau.edu It may also be more amenable to aerobic biodegradation compared to higher-chlorinated congeners. nau.edu However, studies have also indicated that non-Aroclor PCBs like PCB 11 can be formed in the environment through the microbial reductive dechlorination of more heavily chlorinated PCBs. nih.govacs.org Despite its potential for faster degradation relative to other PCBs, the continuous and widespread release of PCB 11 from consumer products into waste streams results in significant and persistent loading into waterways and the broader environment, making it a considerable ongoing challenge for meeting water quality standards. nau.edu

Bioaccumulation Potential in Aquatic Organisms

This compound (PCB 11), a non-Aroclor congener, has been detected in various environmental compartments, including biota. nau.eduacs.orgnih.gov Its presence in the food web indicates a potential for bioaccumulation. acs.org Studies have identified PCB 11 in diverse aquatic organisms, such as bivalves and crustaceans, in different marine environments. nih.govnih.gov For instance, investigations in Halifax Harbour, Canada, revealed the presence of this compound in water, suspended particulate material, sediments, and local biota. nih.gov

While it accumulates in organisms, its bioaccumulation potential is considered lower compared to heavier, more chlorinated legacy PCB congeners. researchgate.net The process of bioaccumulation is influenced by numerous factors, both abiotic, such as water quality, and biotic, including the organism's age, sex, and lipid content. nih.gov Top predators in an aquatic food web primarily accumulate PCBs through the consumption of prey, a process known as biomagnification, whereas organisms at lower trophic levels can absorb these compounds from water, sediment, and invertebrates. researchgate.net Despite its lower estimated bioaccumulation factor, the abundance of PCB 11 in some aquatic environments can lead to it being a dominant congener in the PCB profile of local biota. researchgate.net

Transport Pathways and Mobility in Different Media

The primary transport pathway for this compound into the environment is linked to its inadvertent production during the manufacturing of diarylide yellow pigments. nau.eduacs.org These pigments are widely used in consumer goods such as newspapers, magazines, food packaging, and plastic bags. nau.edunih.gov The compound can be released from these products into the environment. Leaching tests have confirmed that PCB 11 can migrate from printed materials into water. nih.gov

Once released, this compound enters various environmental media and demonstrates mobility. A significant pathway is through wastewater systems. nau.edu Effluents from wastewater treatment plants (WWTPs) and combined sewer overflows (CSOs) are major sources of PCB 11 in aquatic systems like the New York/New Jersey Harbor and the Delaware River. nau.edu In some WWTPs, particularly those receiving waste from pigment manufacturers, PCB 11 concentrations can be exceptionally high. nau.eduacs.org

Atmospheric transport is another crucial pathway. The compound has been detected in ambient air samples in urban areas like Chicago, indicating it can be present in the atmosphere and distributed over wide areas. acs.orgnih.gov In the environment, it partitions between water, air, sediment, and biota. nau.edu Due to its chemical properties, it can adsorb to sediment and suspended particulate matter, which can then be transported over considerable distances within aquatic systems through processes like sediment resuspension. cdc.govnih.gov

Spatial and Temporal Trends in Environmental Concentrations

Regional and Global Distribution Patterns

This compound is ubiquitously distributed in the environment, with detections reported in air, water, sediment, and biota across various regions. nih.gov Its presence is not limited to industrialized areas with known pigment manufacturing. For example, significant loads of PCB 11 have been calculated for the Delaware River, even though there are no known diarylide yellow pigment manufacturers within its watershed. nau.edu This suggests widespread dispersal from non-point sources, primarily consumer products. nau.edu

The global distribution of PCB 11 has been confirmed through the analysis of common consumer goods from around the world. A study detected the compound in materials like magazines, napkins, and garments collected from 26 different countries across five continents. nih.gov Concentrations in these items ranged from 0.27 to 86 parts per billion (ppb). nih.gov Furthermore, it has been identified in the air of Chicago, with an annual mean concentration of 24 pg/m³. acs.org In aquatic environments, concentrations as high as 225 ng/L have been reported in the effluents of specific wastewater treatment plants in the New York/New Jersey Harbor area. nau.edu

Table 1: Environmental Concentrations of this compound (PCB 11)

MediumLocationConcentration
Consumer Goods26 Countries (Global)0.27 - 86 ppb
AirChicago, USA24 pg/m³ (annual mean)
WWTP EffluentNY/NJ Harbor, USAUp to 225 ng/L
River WaterUpper Hudson River, USA0.016 - 0.073 ng/L
Stormwater/CSONY/NJ Harbor, USA0.071 - 2.1 ng/L

Comparison with Legacy PCB Congeners

The environmental occurrence of this compound differs significantly from that of legacy PCB congeners, which were intentionally manufactured in commercial mixtures like Aroclors. acs.orgresearchgate.net PCB 11 is not a major component of these legacy mixtures, typically accounting for less than 0.05% in most Aroclors. acs.org Its widespread presence is instead attributed to ongoing, inadvertent sources from pigment production. researchgate.net

This difference in origin allows researchers to use the ratio of PCB 11 to other congeners to distinguish between sources of PCB contamination. A characteristic dechlorination end-product of heavier legacy PCBs is 2,2'-Dichlorobiphenyl (B50601) (PCB 4). nau.edu In areas with extensive dechlorination of Aroclors, such as the upper Hudson River, the ratio of PCB 11 to PCB 4 is very low (around 0.012). nau.edusigmaaldrich.com In contrast, in systems like the NY/NJ Harbor and the Delaware River, where pigment-related sources are dominant, this ratio is much higher and more variable. nau.edu This indicates that the microbial breakdown of legacy PCBs is not a significant source of PCB 11 in these locations. nau.edu

Another point of comparison is with potential precursor congeners from which PCB 11 could be formed through dechlorination, such as 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126), and 3,3′,4,4′,5,5′-hexachlorobiphenyl (PCB 169). nau.edu Environmental monitoring has shown that in areas impacted by pigment-derived pollution, the concentrations of PCB 11 are consistently higher than those of these potential precursors. nau.edu

Table 2: Comparison of Daily Loads of PCB 11 and PCB 4 in the NY/NJ Harbor

SourcePCB 11 Load (mg/day)PCB 4 Load (mg/day)
Wastewater Effluents110,0001,500
Stormwater19,0002,700
CSOs14,0002,100
Hudson River15,000120,000

Data sourced from Rodenburg et al. (2010). nau.edu

Methodologies for Environmental Monitoring and Detection

Advanced Analytical Techniques (e.g., GC/MS/MS, HRGC)

The accurate detection and quantification of this compound in complex environmental samples require sophisticated analytical methods due to the presence of 208 other PCB congeners and various matrix interferences. shimadzu.co.krshimadzu.com High-resolution gas chromatography (HRGC) is essential for separating the individual PCB congeners, which is a critical first step for accurate measurement. cdc.gov

For detection, mass spectrometry (MS) is widely employed. Gas chromatography coupled with tandem mass spectrometry (GC/MS/MS) is a powerful technique that offers high selectivity and sensitivity. acs.orgshimadzu.co.kr In GC/MS/MS, the first mass spectrometer selects the parent ion of the target analyte (for PCB 11, the molecular ion m/z 222), which is then fragmented, and a specific product ion (e.g., m/z 152) is monitored by the second mass spectrometer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences, allowing for reliable quantification at very low levels. shimadzu.co.krshimadzu.com

The development of reference methods based on high-resolution mass spectrometry (HRMS), such as U.S. EPA Method 1668A, has been crucial for the routine measurement of all 209 PCB congeners, including non-Aroclor congeners like PCB 11. nau.edu These advanced methods provide the low detection limits and high specificity needed to monitor environmental concentrations and assess the distribution and fate of this compound. nau.edunih.gov

Sample Preparation and Extraction Protocols

The accurate detection and quantification of this compound (PCB 11) in environmental matrices necessitate meticulous sample preparation and extraction protocols to isolate the analyte from complex sample constituents. Various methods, largely based on established procedures for polychlorinated biphenyls (PCBs), are employed for different environmental media, including water, soil, sediment, and air. These protocols generally involve solvent extraction, followed by cleanup and concentration steps prior to instrumental analysis.

For solid matrices such as soil and sediment, several extraction techniques are utilized. Soxhlet extraction , a well-established and robust method (EPA Method 3540C), is commonly used. This technique involves the continuous washing of the solid sample with a solvent, such as a hexane/acetone (B3395972) mixture or dichloromethane, in a specialized apparatus for an extended period, typically 18 hours or more. publications.gc.ca To enhance efficiency and reduce solvent consumption and extraction time, automated Soxhlet extraction (EPA Method 3541) can be employed. epa.govepa.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE) (EPA Method 3545A), offers a more rapid alternative. epa.govepa.govnih.gov PLE utilizes elevated temperatures (e.g., 100°C) and pressures (e.g., 1500 psi) to increase the extraction efficiency of solvents like hexane/acetone. thermofisher.com A typical PLE procedure for a 10-gram solid sample can be completed in approximately 10-15 minutes with significantly lower solvent consumption compared to traditional Soxhlet extraction. thermofisher.comfms-inc.com

Other methods for solid matrices include Microwave Extraction (EPA Method 3546) and Ultrasonic Extraction (EPA Method 3550C). epa.govepa.govfederalregister.gov Ultrasonic extraction employs ultrasonic energy to facilitate the intimate contact of the sample with the extraction solvent, often a mixture of acetone and hexane. srce.hrepa.gov However, for some solid matrices, ultrasonic extraction may result in lower recovery rates compared to other methods. epa.gov

For aqueous samples, liquid-liquid extraction (LLE) is a common approach. Separatory Funnel LLE (EPA Method 3510C) involves the partitioning of this compound from the water sample into an immiscible organic solvent like dichloromethane. epa.govepa.govContinuous Liquid-Liquid Extraction (EPA Method 3520C) is suitable for larger sample volumes. epa.govepa.govSolid-Phase Extraction (SPE) (EPA Method 3535A) provides an alternative that minimizes solvent usage. epa.govepa.govsigmaaldrich.com In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. sigmaaldrich.com

For air samples, a common procedure involves drawing a known volume of air through a filter and a sorbent tube (e.g., containing XAD-2 resin) to capture both particulate-bound and gas-phase this compound. The filter and sorbent are then typically extracted using accelerated solvent extraction (ASE) with a mixture of acetone and hexane. srce.hr

Following initial extraction, a cleanup step is crucial to remove interfering co-extracted compounds. This is often achieved using adsorption chromatography with materials such as silica (B1680970) gel, Florisil, or alumina. publications.gc.caepa.gov The extract is passed through a column packed with the adsorbent, and different solvent mixtures are used to elute the target analytes while retaining the interferences. For samples with high lipid content, such as biological tissues, gel permeation chromatography (GPC) may be necessary. analiticaweb.com.br After cleanup, the extract is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before instrumental analysis. thermofisher.com

Detection Limits in Various Matrices

The detection limit for this compound is dependent on the sample matrix, the sample preparation and extraction method employed, and the sensitivity of the analytical instrument. Detection limits are typically reported as the Method Detection Limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. finishingandcoating.com Another common metric is the Limit of Quantitation (LOQ), which is the level above which quantitative results may be obtained with a specified degree of confidence. epa.govd-nb.info

For the analysis of this compound and other PCBs, gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique. clu-in.org High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as outlined in EPA Method 1668, provides the highest sensitivity and specificity, allowing for detection at very low levels. esslabshop.com

The following interactive table summarizes some of the reported detection limits for this compound and other PCBs in various environmental matrices.

Table 1: Detection Limits for this compound and other PCBs in Environmental Matrices

Matrix Analyte Analytical Method Detection Limit Unit
Air This compound (PCB 11) GC/MS/MS ~1.0 pg/m³
Water PCBs GC-ECD (Method 8082) 0.054 - 0.9 µg/L
Water PCBs GC-MS/MS 0.21 - 1.18 ng/L
Water This compound (PCB 11) HRGC/HRMS (EPA 1668A) 11.0 pg/L
Soil PCBs GC-ECD (Method 8082) 57 - 70 µg/kg
Consumer Goods (Paper, Cardboard) This compound (PCB 11) GC/MS ~0.25 ng/g

Note: The detection limits presented are indicative and can vary between laboratories and with specific sample characteristics.

Metabolism and Biotransformation of 3,3 Dichlorobiphenyl

Mammalian Metabolism

In mammals, 3,3'-Dichlorobiphenyl undergoes a series of metabolic transformations primarily aimed at increasing its water solubility to facilitate excretion. These processes are catalyzed by various enzyme systems and result in a range of metabolites. nih.govnih.gov The initial and rate-limiting step for many PCB congeners is oxidation, often followed by conjugation reactions. nih.gov

The metabolism of PCB 11 in mammalian systems proceeds through several key pathways, which have been identified in both in vivo animal studies and in vitro studies using human cell lines. nih.govnih.gov The primary routes of biotransformation involve oxidation to form hydroxylated derivatives, which can then be further conjugated. nih.govnih.gov

The principal initial metabolic step for this compound is hydroxylation, catalyzed by cytochrome P450 enzymes. nih.govnih.gov In vivo studies using male Sprague-Dawley rats exposed to PCB 11 via inhalation have definitively identified this compound-4-ol (4-OH-CB11) as a major metabolite. nih.govnih.gov This metabolite was detected in the liver of the exposed animals, confirming that oxidation at the para-position of one of the biphenyl (B1667301) rings is a primary metabolic pathway. nih.govnih.gov Further research using HepG2 cells, a human liver cell line, also unambiguously identified 4-OH-PCB 11, alongside other mono- and di-hydroxylated metabolites, demonstrating the complexity of its oxidative metabolism. nih.govresearchgate.net

Following hydroxylation, the resulting 4-OH-CB11 metabolite is susceptible to Phase II conjugation reactions, a key pathway being sulfation. nih.govfigshare.com This reaction is mediated by sulfotransferases (SULTs) and results in the formation of 3,3'-Dichloro-4'-sulfooxy-biphenyl, also known as 4-PCB 11-Sulfate. nih.gov The formation of this sulfated conjugate is considered a primary metabolic pathway for hydroxylated PCBs. nih.gov Studies have confirmed the presence of 4-PCB 11-Sulfate in human serum and have investigated its distribution and excretion in rats following intravenous administration. nih.govnih.gov This sulfation step significantly increases the water solubility of the metabolite, preparing it for elimination. nih.gov

The potential for dechlorination as a metabolic pathway for PCBs has been observed in animal studies for some congeners. acs.org Reductive dechlorination is a process where a chlorine atom is removed from the biphenyl structure. acs.org For instance, PCB 11 itself can be a metabolic product of the reductive dechlorination of more highly chlorinated PCBs, such as PCBs 77, 118, and 126, in sediment microcosms. acs.org However, studies comparing the metabolism of 3-chlorobiphenyl (B164846) (PCB 2) with that of PCB 11 in HepG2 cells found that while PCB 2 produced dechlorinated metabolites, the metabolite profiles for PCB 11 under identical conditions were different, suggesting that dechlorination may not be a significant pathway for PCB 11 in this human-relevant model. acs.orgnih.gov

The distribution and elimination rates of this compound and its metabolites are key determinants of its potential for bioaccumulation and toxicity. Studies in rats have provided detailed insights into the toxicokinetics of both the parent compound and its primary metabolites. nih.govnih.gov

Research demonstrates that both PCB 11 and its hydroxylated metabolite, 4-OH-CB11, are rapidly eliminated from the body. nih.gov A time-course study in rats following inhalation exposure showed a rapid, apparent first-order elimination of PCB 11 from various tissues. nih.govnih.gov The metabolite 4-OH-CB11, which was detected only in the liver, was also quickly eliminated, suggesting it is not retained but is readily susceptible to further biotransformation, such as sulfation. nih.govnih.gov

The table below summarizes the elimination half-lives of PCB 11 and its primary hydroxylated metabolite in different tissues of male Sprague-Dawley rats after inhalation exposure. nih.govnih.gov

Similarly, the sulfated metabolite, 4-PCB 11-Sulfate, exhibits rapid distribution and a sharp decline in tissue concentration. Following intravenous injection in rats, approximately 95% of the administered dose was detected in the liver, serum, kidneys, lungs, and brain within three minutes. nih.govacs.org However, these levels decreased dramatically within one hour. nih.govacs.org

The table below details the tissue distribution of 4-PCB 11-Sulfate as a percentage of the administered dose at 3 minutes and 1 hour post-injection in rats. nih.govacs.org

Despite its rapid clearance from major tissues, analysis of urine and feces after 24 hours showed a recovery of less than 4% of the administered 4-PCB 11-Sulfate dose, indicating that the sulfate (B86663) conjugate is not directly excreted but is instead redistributed and/or subjected to further metabolism. nih.govacs.org

Tissue Distribution and Elimination Kinetics of Parent Compound and Metabolites

Distribution of Metabolites in Various Organs

Following exposure, this compound (PCB 11) and its metabolites are distributed to a number of organs. In male Sprague-Dawley rats, radioactivity from labeled PCB 11 was detected in the muscle, skin, liver, adipose tissue, and brain shortly after administration. acs.org This indicates a rapid distribution and metabolism of the parent compound. acs.org

A study focusing on the distribution of a specific metabolite, 4-PCB 11 sulfate, after intravenous injection in rats, found that at 3 minutes post-injection, the highest concentrations were in the liver (47 ± 15%), serum (35 ± 8.5%), kidneys (8.7 ± 2.4%), lungs (3.9 ± 1%), and brain (0.6 ± 0.2%). acs.org However, the concentration of 4-PCB 11 sulfate in these tissues and serum decreased within the first hour. acs.org

The primary metabolite of PCB 11, 4-OH-PCB 11, has been identified in the tissues and excreta of rats exposed to PCB 11 sulfate. nih.gov The presence of PCB 11 and its metabolites, including 4-OH-PCB 11 and its corresponding sulfate, has also been confirmed in human serum, indicating systemic distribution in humans. nih.gov

Table 1: Distribution of 4-PCB 11 Sulfate in Rat Organs 3 Minutes Post-Injection

OrganPercentage of Administered Dose
Liver47 ± 15%
Serum35 ± 8.5%
Kidneys8.7 ± 2.4%
Lungs3.9 ± 1%
Brain0.6 ± 0.2%

Data derived from a study on the tissue distribution of 4-PCB 11 sulfate in male Sprague–Dawley rats. acs.org

Role of Cytochrome P450 Enzymes in PCB 11 Metabolism

Cytochrome P450 (CYP) enzymes are crucial in the initial oxidative metabolism of this compound (PCB 11). nih.govnih.gov These enzymes transform PCB 11 into hydroxylated metabolites, which can then undergo further conjugation reactions. nih.govacs.org

Studies have shown that PCB 11 binds to and is metabolized by cytochrome P450 enzymes to form monohydroxylated and dihydrodiol metabolites. nih.gov Specifically, in vitro studies with purified rat P450 enzymes have demonstrated that CYP1A2 is a primary enzyme responsible for the metabolism of PCB 11, particularly at the 4-position, leading to the formation of 4-OH-PCB 11. nih.gov In silico predictions also suggest the involvement of CYP1A2 and CYP2C9, and possibly CYP2C19 and CYP3A4, in the formation of 4-OH-PCB 11. nih.gov

The metabolism of PCB 11 is not limited to a single hydroxylation step. Further oxidation can lead to the formation of more complex metabolites. For instance, the primary metabolite, 4-OH-PCB 11, can be further metabolized. nih.gov The initial hydroxylation of PCB 11 can occur either directly or through an arene oxide intermediate to form 4-OH-PCB 11. nih.gov

It's important to note that the expression of CYP enzymes can be influenced by exposure to PCBs. For example, in a study using CYP2B6-humanized mice, exposure to PCB 11 was found to increase the mRNA levels of CYP2B6. researchgate.net

In Vitro Metabolic Studies using Cell Lines and Microsomes

In vitro systems, such as human-relevant cell lines and microsomes, are valuable tools for investigating the metabolism of this compound (PCB 11). The human hepatoma cell line, HepG2, has been used as a model to study the biotransformation of PCB 11. nih.govacs.org

When HepG2 cells were exposed to PCB 11, a complex profile of metabolites was formed. nih.govacs.org These included the unambiguously identified 4-OH-PCB 11 (3,3′-dichlorobiphenyl-4-ol) and a catechol metabolite, 4,5-di-OH-PCB 11 (3′,5-dichloro-3,4-dihydroxybiphenyl). acs.org Additionally, two sulfate and two glucuronide conjugates of monohydroxylated PCB 11 metabolites were detected. nih.gov These findings demonstrate that HepG2 cells can perform both phase I (oxidation) and phase II (conjugation) metabolism of PCB 11. nih.gov

It is worth noting that the expression of cytochrome P450 enzymes in HepG2 cells is generally lower compared to primary hepatocytes, which could be a limitation for metabolic studies. nih.gov

Studies using human liver microsomes have also provided insights into PCB metabolism. For example, incubations with monohydroxylated PCB 2 metabolites, but not the parent PCB 2, resulted in the detection of a dechlorinated dihydroxylated metabolite. acs.orgnih.gov This suggests that microsomal systems can be used to investigate specific metabolic steps.

Table 2: Metabolites of this compound Identified in HepG2 Cell Cultures

Metabolite ClassSpecific Metabolites Identified
Monohydroxylated4-OH-PCB 11
Dihydroxylated (Catechol)4,5-di-OH-PCB 11
Sulfate ConjugatesTwo distinct PCB 11 sulfate metabolites
Glucuronide ConjugatesTwo distinct PCB 11 glucuronide metabolites

Data from an untargeted high-resolution mass spectrometry analysis of media from HepG2 cells exposed to PCB 11. nih.govacs.org

Microbial Metabolism and Biodegradation Pathways

Bacterial Degradation Mechanisms

Certain bacterial strains have the capacity to degrade this compound (PCB 11) and other PCB congeners. This degradation is a key process in the environmental fate of these compounds. The aerobic degradation of PCBs by bacteria often involves a series of enzymatic reactions that ultimately break down the biphenyl structure.

Bacteria capable of degrading PCBs have been isolated from contaminated environments. For example, Comamonas testosteroni B-356 has shown a preference for metabolizing the double-meta-substituted congener 3,3′-dichlorobiphenyl over other dichlorobiphenyl isomers. nih.gov In one study, this strain was able to degrade a significant amount of 3,3′-dichlorobiphenyl within 12 hours. nih.gov

The degradation of chlorinated biphenyls by bacteria often proceeds through the formation of chlorobenzoates. nih.gov The ability of bacteria to utilize chlorinated biphenyls as a sole carbon and energy source is a significant factor in their potential for bioremediation. nih.gov

Role of Biphenyl Dioxygenases (BPDOs)

Biphenyl dioxygenases (BPDOs) are critical enzymes in the initial step of aerobic bacterial degradation of PCBs. nih.gov These enzymes catalyze the oxidation of the biphenyl ring by adding two hydroxyl groups to adjacent carbons, forming a cis-dihydrodiol. nih.gov

The specificity of BPDOs can vary between different bacterial strains, leading to preferences for certain PCB congeners. For instance, the BPDO from Comamonas testosteroni B-356 preferentially oxidizes 3,3′-dichlorobiphenyl. nih.gov In contrast, the BPDO from Pseudomonas sp. strain LB400 is more efficient at metabolizing 2,2′-dichlorobiphenyl. nih.gov

The structure of the BPDO, which consists of an iron-sulfur protein with α and β subunits, a ferredoxin, and a ferredoxin reductase, influences its substrate specificity. nih.gov Chimeric enzymes created by swapping the subunits between the BPDOs of B-356 and LB400 have demonstrated altered reactivity patterns towards different dichlorobiphenyls, highlighting the importance of the enzyme's composition in determining its function. nih.gov

Formation of Hydroxybiphenyl Intermediates

The action of biphenyl dioxygenase on a PCB congener results in the formation of a dihydrodiol intermediate. nih.govresearchgate.net This dihydrodiol is then typically dehydrogenated to form a dihydroxybiphenyl, also known as a catechol. researchgate.net

In the case of chlorinated biphenyls, the initial dioxygenase attack can lead to the formation of chlorinated catechols. nih.gov These catechols are key intermediates in the degradation pathway and are further processed by other enzymes. nih.gov For example, the degradation of 2-chlorophenol, a related compound, proceeds through the formation of 3-chlorocatechol. nih.gov

The formation of these hydroxybiphenyl intermediates is a crucial step that prepares the aromatic ring for subsequent cleavage by other enzymes in the degradation pathway. usda.gov

Co-metabolism and Energetic Considerations

The microbial degradation of polychlorinated biphenyls (PCBs), including this compound (PCB 11), often occurs through co-metabolism. This process involves the degradation of a compound by a microorganism that is unable to use it as a primary source of carbon and energy. nih.gov Instead, the microbe grows on a primary substrate, and the enzymes produced for the metabolism of this primary substrate fortuitously transform the co-metabolic substrate (the PCB). mdpi.com For many PCB-degrading microbes, biphenyl is a common primary substrate that induces the necessary catabolic enzymes. researchgate.net

However, some naturally occurring bacterial strains, such as Ralstonia sp. SA-3, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6, have demonstrated the novel ability to utilize this compound as the sole source of carbon and energy. researchgate.netepa.gov In laboratory experiments, these strains exhibited logarithmic growth on 3,3'-diCB, with generation times ranging from 30.4 to 33.8 hours. researchgate.netepa.gov This metabolic capability is significant as it negates the need for supplementation with a primary growth substrate, which is often a requirement for the bioremediation of PCB-contaminated environments. researchgate.netepa.gov

From an energetic standpoint, when a PCB congener like this compound is used as a growth substrate, the organism derives both carbon for biomass and energy (in the form of ATP and reducing equivalents) from its complete mineralization. In co-metabolism, the cell expends energy and reducing power (e.g., NAD(P)H) to drive the initial oxidative reactions that transform the PCB, without gaining any energy from the process. researchgate.net This can lead to a depletion of the cell's energy reserves. The degradation of the primary substrate must therefore provide sufficient energy to support both cell growth and the co-metabolic transformation of the PCB. researchgate.net In the case of strains that can grow on 3,3'-diCB, the metabolic pathway is energetically favorable, leading to the production of metabolites like 3-chlorobenzoate (B1228886) (3-CBA) and the release of chloride ions, indicating the breakdown of the chlorinated aromatic rings. researchgate.netepa.gov

ParameterFindingOrganismsSignificance
Growth on 3,3'-diCB Can be used as a sole carbon and energy source.Ralstonia sp. SA-3, Ralstonia sp. SA-4, Pseudomonas sp. SA-6Potential for bioremediation without the need for a primary growth substrate. researchgate.netepa.gov
Generation Time 30.4 to 33.8 hoursRalstonia sp. SA-3, Ralstonia sp. SA-4, Pseudomonas sp. SA-6Demonstrates efficient metabolic utilization for growth. researchgate.netepa.gov
Co-metabolism Degradation occurs in the presence of a primary growth substrate (e.g., biphenyl).Many biphenyl-degrading bacteriaCommon mechanism where PCBs do not support growth but are still transformed. mdpi.com
Energy Dynamics Energy is expended to transform PCBs without a direct energy return.Organisms relying on co-metabolismThe primary substrate must supply all energy for growth and PCB transformation. researchgate.net
Genetic Basis of Degradation (e.g., bph operon)

The aerobic bacterial degradation of biphenyl and lower-chlorinated PCBs is primarily encoded by the bph operon. frontiersin.orgresearchgate.net This set of genes is responsible for the "upper" pathway of biphenyl catabolism, which converts biphenyl or PCB congeners into (chloro)benzoates. These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their transfer between different bacteria. frontiersin.org

The key enzymes encoded by the bph operon and their functions in the context of this compound degradation are:

Biphenyl-2,3-dioxygenase (bphA) : This is a multi-component enzyme that initiates the degradation cascade. It catalyzes the dihydroxylation of the biphenyl core by incorporating two atoms of molecular oxygen, attacking the 2,3-position of one of the aromatic rings. nih.gov

Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (bphB) : This enzyme catalyzes the dehydrogenation of the resulting cis-dihydrodiol metabolite to form a dihydroxy-PCB. nih.gov

2,3-dihydroxybiphenyl-1,2-dioxygenase (bphC) : This enzyme cleaves the aromatic ring of the dihydroxy-PCB metabolite, a critical step in breaking down the stable aromatic structure. nih.gov

2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) hydrolase (bphD) : This hydrolase further processes the ring-cleavage product, ultimately leading to the formation of a chlorobenzoate and a five-carbon aliphatic acid. nih.gov

The genetic organization of the bph operon can vary among different bacterial species. For example, in Burkholderia xenovorans LB400, the operon includes genes for the upper pathway as well as genes for the "lower" pathway, which further degrades the resulting chlorobenzoate. researchgate.net The expression of the bph operon is typically regulated by the presence of biphenyl or other inducing compounds. Regulatory genes, such as bphR, control the transcription of the catabolic genes, ensuring that the enzymes are produced only when a suitable substrate is available, which is an energy-saving mechanism for the cell. frontiersin.org

GeneEnzyme EncodedFunction in PCB Degradation Pathway
bphA Biphenyl-2,3-dioxygenaseInitial oxidation of the aromatic ring to form a cis-dihydrodiol. nih.gov
bphB Biphenyl-2,3-dihydrodiol-2,3-dehydrogenaseAromatization of the dihydrodiol to a dihydroxylated intermediate. nih.gov
bphC 2,3-dihydroxybiphenyl-1,2-dioxygenasemeta-cleavage of the dihydroxylated ring. nih.gov
bphD HOPDA HydrolaseHydrolysis of the ring cleavage product to form (chloro)benzoate and a pentanoate. nih.gov
bphR Regulatory ProteinControls the transcriptional activation of the bph operon. frontiersin.org

Fungal Degradation Mechanisms (e.g., White Rot Fungi)

White rot fungi are a group of microorganisms renowned for their ability to degrade lignin, the complex and recalcitrant polymer in wood. e3s-conferences.org This capability is due to a powerful, non-specific, and extracellular enzymatic system, which can also degrade a wide array of persistent environmental pollutants, including this compound. nih.govnih.gov

The primary mechanism of degradation involves the secretion of lignin-modifying enzymes (LMEs), which include:

Lignin Peroxidases (LiP) : These enzymes have a high redox potential, allowing them to oxidize non-phenolic aromatic compounds, which are structurally similar to many PCB congeners. e3s-conferences.org

Manganese Peroxidases (MnP) : These peroxidases oxidize Mn(II) to Mn(III), which then acts as a diffusible, powerful oxidizing agent that can attack a wide range of compounds. e3s-conferences.org

Laccases (Lac) : These are multi-copper oxidases that can oxidize phenolic compounds and, in the presence of small mediator molecules, can also oxidize non-phenolic substrates. e3s-conferences.org

These enzymes are secreted into the extracellular environment, where they generate highly reactive free radicals that initiate the oxidation of target pollutants. nih.gov This extracellular mechanism allows the fungi to act on insoluble compounds like PCBs without having to transport them across the cell membrane. The degradation is a co-metabolic process, as the fungi are typically growing on a primary carbon source like wood or other lignocellulosic material, and the LMEs are produced as part of their primary metabolism. imrpress.com Studies have shown that white rot fungi like Phanerochaete chrysosporium can effectively degrade PCBs. researchgate.net

Comparative Analysis with Bacterial Pathways

The degradation of this compound by fungi and bacteria proceeds through fundamentally different mechanisms, each with distinct advantages and limitations.

Bacterial Degradation:

Mechanism : Typically involves a series of specific, intracellular enzymes encoded by gene clusters like the bph operon. researchgate.net

Specificity : The enzymes are relatively specific to the substrate, primarily acting on biphenyl and lower-chlorinated PCBs. Higher chlorinated congeners are often resistant due to steric hindrance. researchgate.net

Location : The degradation process occurs inside the bacterial cell, requiring the transport of the PCB across the cell membrane.

Products : The pathway is generally catabolic, leading to the formation of chlorobenzoates which may or may not be further mineralized. researchgate.net

Fungal Degradation (White Rot Fungi):

Mechanism : Relies on a non-specific, extracellular enzymatic system (LiP, MnP, Lac). e3s-conferences.org

Specificity : The system is highly non-specific due to the action of powerful, diffusible oxidants (e.g., free radicals, Mn(III)). This allows for the degradation of a broader range of PCB congeners, including those with higher chlorine content. nih.govnih.gov

Location : Degradation occurs outside the fungal hyphae, overcoming the bioavailability limitations of insoluble compounds like PCBs. e3s-conferences.org

Products : Fungal degradation often results in the partial oxidation and transformation of PCBs into more polar, hydroxylated metabolites, which can then be more easily degraded by other soil microorganisms. imrpress.com

FeatureBacterial DegradationFungal Degradation (White Rot Fungi)
Primary Enzymes Intracellular dioxygenases, dehydrogenases, hydrolases (bph pathway). nih.govnih.govExtracellular peroxidases (LiP, MnP) and laccases. e3s-conferences.org
Mechanism Specific enzymatic pathway.Non-specific, free-radical-mediated oxidation. nih.gov
Location of Action Intracellular.Extracellular. e3s-conferences.org
Substrate Range Primarily lower-chlorinated PCBs.Broad range, including higher-chlorinated PCBs. nih.gov
Nature of Process Often metabolic (for some congeners) or co-metabolic. researchgate.netepa.govPrimarily co-metabolic. imrpress.com

Plant Metabolism (Phytoremediation)

Phytoremediation is an emerging technology that utilizes plants to clean up contaminated environments. nih.gov For pollutants like this compound, plants can employ several mechanisms, including phytoextraction (uptake of contaminants from the soil and translocation to shoots), rhizodegradation (enhancement of microbial degradation in the root zone), and phytotransformation (the metabolic transformation of contaminants within plant tissues). nih.gov

The concept of the "green liver" is often used to describe phytotransformation, where plants metabolize xenobiotics in a three-phase process analogous to detoxification in the mammalian liver. nih.govmdpi.com

Phase I : Transformation or activation of the pollutant, typically through oxidation, reduction, or hydrolysis. For PCBs, this often involves hydroxylation. nih.gov

Phase II : Conjugation of the activated metabolite with endogenous molecules such as sugars (e.g., glucose) or amino acids (e.g., glutathione). nih.gov

Phase III : Sequestration and storage of the water-soluble conjugates in cellular compartments like the vacuole or their incorporation into cell wall components like lignin. nih.gov

This process effectively reduces the phytotoxicity of the compound and removes it from further metabolic activity. nih.gov

Mechanisms of PCB Uptake and Metabolization in Plant Tissues

Plants absorb PCBs primarily through their root systems from contaminated soil and water. mdpi.com The lipophilic nature of PCBs facilitates their passive diffusion across the root cell membranes. Once inside the root, they can be transported systemically to the shoots and leaves via the xylem. mdpi.com

Metabolization of this compound within plant tissues is carried out by several key enzyme systems:

Cytochrome P450 Monooxygenases : This large family of enzymes is crucial in Phase I metabolism, catalyzing the hydroxylation of PCBs to form various hydroxylated metabolites (OH-PCBs). mdpi.com

Peroxidases : These enzymes are also involved in the oxidation of PCBs. mdpi.com

Dioxygenases : Similar to bacterial enzymes, plant dioxygenases can also hydroxylate the aromatic rings of PCBs. mdpi.com

The initial hydroxylation step is critical as it increases the water solubility of the PCB molecule and introduces a functional group that can be used for subsequent conjugation reactions. nih.gov Plant metabolism of PCBs appears to be more effective for lower-chlorinated congeners like this compound. nih.gov

Conjugation and Sequestration of Metabolites

Following the initial hydroxylation in Phase I, the resulting OH-PCB metabolites undergo Phase II conjugation reactions to further decrease their reactivity and increase their water solubility. nih.gov The primary conjugation reactions in plants involve:

Glycosylation : Catalyzed by glycosyltransferases, this process attaches a sugar molecule (commonly glucose) to the hydroxyl group of the OH-PCB, forming a glycoside conjugate. mdpi.com

Glutathione Conjugation : Glutathione S-transferases (GSTs) can catalyze the conjugation of the metabolite with the tripeptide glutathione.

These conjugation steps render the metabolites more polar and less toxic. mdpi.com

In Phase III, the water-soluble conjugates are actively transported and sequestered, effectively removing them from the cytoplasm. The primary storage compartments are:

Vacuoles : The large central vacuole of plant cells serves as a primary sink for detoxified xenobiotic conjugates. Specific transporters on the vacuolar membrane (tonoplast) facilitate this sequestration. nih.gov

Cell Wall : Conjugates can also be irreversibly bound to cell wall components such as lignin, hemicellulose, or pectin, a process known as bound residue formation. nih.gov

This three-phase detoxification pathway allows plants to tolerate and accumulate PCBs from the environment, forming the basis of phytoremediation strategies for contaminated sites. nih.gov

Phytoremediation PhaseProcessKey Enzymes/MoleculesCellular Location
Uptake Absorption from soil and translocation.-Roots, Xylem
Phase I: Transformation Hydroxylation of the PCB molecule.Cytochrome P450s, Peroxidases. mdpi.comEndoplasmic Reticulum
Phase II: Conjugation Attachment of sugars or glutathione.Glycosyltransferases, Glutathione S-transferases. mdpi.comCytosol
Phase III: Sequestration Storage of conjugates.ATP-binding cassette (ABC) transporters.Vacuole, Cell Wall. nih.gov

Toxicological Research and Health Effects of 3,3 Dichlorobiphenyl

Mechanisms of Toxicity

The toxicological profile of 3,3'-Dichlorobiphenyl (PCB 11) is multifaceted, involving several mechanisms that contribute to its adverse health effects. Unlike dioxin-like polychlorinated biphenyls (PCBs), PCB 11's toxicity is not primarily driven by receptor-mediated pathways but rather through metabolic activation, induction of oxidative stress, and disruption of cellular signaling processes.

This compound is classified as a non-dioxin-like PCB due to its molecular structure, which lacks the coplanarity necessary for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). nih.gov Non-dioxin-like PCBs are characterized by having chlorine atoms at the ortho positions (2, 2', 6, and 6'), which forces the two phenyl rings to rotate out of plane. This non-coplanar configuration results in little to no binding affinity for the AhR. nih.gov Consequently, the toxic effects of PCB 11 are not mediated through the AhR pathway, a primary mechanism for dioxin-like compounds. acs.org Instead, its toxicity is thought to arise from other mechanisms, such as metabolic activation and interference with intracellular signaling pathways. acs.orgosti.gov

The metabolism of this compound is a critical step in its mechanism of toxicity. In human liver HepG2 cells, PCB 11 is metabolized into a complex array of oxidative metabolites. nih.govnih.gov This biotransformation process can lead to the formation of reactive intermediates that are more toxic than the parent compound.

Metabolic studies have identified a significant number of metabolites, including monohydroxylated, dihydroxylated, methoxylated-hydroxylated, and methoxylated-dihydroxylated forms, as well as their sulfo and glucuronide conjugates. nih.gov Among these, the formation of catechol and hydroquinone metabolites is of particular concern, as these can be oxidized to form reactive semiquinone radicals and quinones. nih.gov These reactive species are capable of covalently binding to cellular macromolecules such as proteins and DNA, leading to cellular damage and genotoxicity. The identification of 4-OH-PCB 11 (this compound-4-ol) and the corresponding catechol metabolite, 4,5-di-OH-PCB 11 (3',5-dichloro-3,4-dihydroxybiphenyl), underscores the potential for the formation of these toxic reactive intermediates. nih.govnih.gov

Table 1: Major Metabolites of this compound Identified in HepG2 Cells

Metabolite ClassSpecific Metabolites IdentifiedPotential for Reactivity
Monohydroxylated PCB 114-OH-PCB 11 (this compound-4-ol)Precursor to further oxidation
Dihydroxylated PCB 114,5-di-OH-PCB 11 (3',5-dichloro-3,4-dihydroxybiphenyl) (a catechol)High (can form reactive quinones)
Methoxylated-hydroxylated PCB 11Various isomersUnder investigation
Methoxylated-dihydroxylated PCB 11Various isomersUnder investigation
Conjugated MetabolitesSulfo and glucuronide conjugatesGenerally less reactive, facilitates excretion

A significant mechanism of this compound toxicity is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to detoxify these reactive intermediates. The hydroxylated metabolites of PCB 11, particularly this compound-4-ol (4-OH-PCB 11), have been shown to significantly increase the steady-state levels of intracellular superoxide (O₂•⁻) and hydroperoxides. nih.gov

This increase in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cytotoxicity. nih.gov Studies have demonstrated that exposure to 4-OH-PCB 11 can suppress cell growth and decrease the viability of human prostate epithelial cells. nih.gov Furthermore, the toxic effects induced by this metabolite can be mitigated by treatment with antioxidants such as superoxide dismutase and catalase, confirming the role of oxidative stress in its mechanism of toxicity. nih.gov

This compound is considered a potential endocrine-disrupting chemical (EDC). nih.gov Although the specific mechanisms of endocrine disruption for PCB 11 are not as extensively studied as for other PCBs, its metabolites may interfere with hormone signaling pathways. For instance, hydroxylated PCB metabolites can have structural similarities to endogenous hormones like estrogens and thyroid hormones, allowing them to bind to their respective receptors and either mimic or block the natural hormone's action.

Furthermore, PCB sulfates, which are metabolites of PCB 11, can competitively bind to serum proteins that are responsible for transporting hormones and vitamins throughout the body. nih.gov This interference can disrupt the normal transport and availability of these essential molecules, leading to downstream effects on endocrine-regulated processes. The lipophilic nature of PCBs also allows them to accumulate in fatty tissues, leading to a long-term reservoir of the compound that can continuously disrupt endocrine functions. nih.gov

As a non-dioxin-like PCB, this compound has a very low binding affinity for the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. The binding of a ligand to the AhR initiates a signaling cascade that leads to the expression of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450s.

The lack of significant AhR binding by PCB 11 means that it does not induce the characteristic "dioxin-like" toxic responses, such as thymic atrophy and wasting syndrome, which are hallmarks of AhR activation by compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). acs.org While PCB 11 is a substrate for metabolic enzymes, its inability to potently induce these enzymes via the AhR pathway distinguishes its toxicological profile from that of dioxin-like PCBs.

Developmental Neurotoxicity Studies

Emerging evidence indicates that this compound is a developmental neurotoxicant. nih.govresearchgate.net Studies using primary rat neurons have demonstrated that PCB 11 and its major metabolites can significantly impact neuronal development. researchgate.netnih.gov Specifically, exposure to environmentally relevant concentrations of PCB 11, its hydroxylated metabolite (OH-PCB 11), and its sulfate (B86663) conjugate has been shown to alter the growth of axons and dendrites in cultured cortical and hippocampal neurons. researchgate.netnih.govoup.com

These morphometric changes in neuronal connectivity are critical, as they can disrupt the formation of neural circuits that are fundamental for cognitive and higher-order behaviors. researchgate.netnih.gov Notably, these effects on neuronal morphogenesis were observed at concentrations that were not cytotoxic, indicating a specific interference with developmental processes rather than a general toxic effect. oup.com The finding that PCB 11 can alter neuronal development at very low concentrations highlights its potential as an environmental risk factor for adverse neurodevelopmental outcomes in humans. researchgate.netnih.gov

Table 2: Effects of this compound and its Metabolites on Neuronal Growth in Primary Rat Neurons

CompoundNeuronal Cell TypeObserved EffectLowest Effective Concentration
This compound (PCB 11)Cortical and Hippocampal Pyramidal NeuronsIncreased axonal and dendritic growth1 femtomolar (fM)
OH-PCB 11Cortical and Hippocampal Pyramidal NeuronsIncreased axonal and dendritic growthNot explicitly stated, but effective at low concentrations
PCB 11 SulfateCortical and Hippocampal Pyramidal NeuronsIncreased axonal and dendritic growthNot explicitly stated, but effective at low concentrations

Effects on Axonal and Dendritic Growth in Neuronal Cultures

Research into the neurotoxic potential of this compound (PCB 11) has revealed significant effects on the structural development of neurons. Studies using primary neuron-glia co-cultures from the neocortices and hippocampi of neonatal Sprague Dawley rats have shown that PCB 11 and its primary metabolites, OH-PCB 11 and PCB 11 sulfate, can significantly increase both axonal and dendritic growth. nih.govnih.govresearchgate.net This alteration in neuronal morphogenesis was observed at concentrations as low as 1 femtomolar (fM), which is within the range of levels detected in human maternal plasma. nih.govnih.govresearchgate.net

In cortical neurons, the parent PCB 11 compound was found to increase axonal lengths by 15% to 35% across a concentration range of 100 fM to 100 nanomolar (nM). nih.gov The metabolite OH-PCB 11 also significantly promoted axonal growth in cortical neurons by 20% to 35% at most concentrations tested. nih.gov In hippocampal neurons, the parent PCB 11 compound significantly increased axonal growth at concentrations as low as 1 fM. nih.gov These findings are notable because they indicate that, unlike some more highly chlorinated PCBs that primarily affect dendritic arborization, PCB 11 and its metabolites enhance both axonal and dendritic growth.

Table 1: Effects of this compound (PCB 11) on Neuronal Growth
CompoundNeuronal TypeObserved EffectEffective Concentration RangeReference
PCB 11Cortical15%–35% increase in axonal length100 fM - 100 nM nih.gov
PCB 11HippocampalSignificant increase in axonal growthAs low as 1 fM nih.gov
OH-PCB 11Cortical20%–35% increase in axonal growthMost concentrations tested (aM to µM) nih.gov
PCB 11 and its metabolitesCortical & HippocampalSignificant increase in dendritic growthfM concentrations researchgate.net

Potential as an Environmental Risk Factor for Neurodevelopmental Outcomes

The demonstrated ability of this compound to alter neuronal growth at environmentally relevant concentrations positions it as a potential environmental risk factor for adverse neurodevelopmental outcomes in humans. nih.govnih.govresearchgate.net This concern is underscored by the widespread detection of PCB 11 in human samples. nih.gov Mass spectrometry analysis of plasma from 241 pregnant women found PCB 11 in all samples, with concentrations ranging from 0.005 to 1.717 ng/ml. nih.govresearchgate.net

The developing human brain is particularly vulnerable to chemical exposures, and the alteration of axonal and dendritic growth can disrupt the formation of critical neural circuits. nih.gov These neuronal cell types are centrally involved in cognitive functions and higher-order behaviors. nih.govnih.gov The fact that PCB 11 can induce these changes at concentrations found in pregnant women suggests a potential for exposure of the developing fetus, identifying PCB 11 as a risk factor for the human brain during its critical developmental stages. nih.govresearchgate.net

Hepatotoxicity and Hepatic Metabolic Alterations

Toxicological studies on this compound and its metabolites have identified the liver as a target organ. Research using zebrafish models has provided insights into the hepatotoxic potential of this compound, particularly concerning its metabolic byproducts. umass.edu These studies investigate how PCB-11 and its metabolites can lead to adverse effects in the liver, focusing on metabolic pathways and cellular health. umass.edu

Impact on Cytochrome P4501a (Cyp1a) Activity

This compound is considered a mild Aryl hydrocarbon receptor (Ahr) agonist. umass.edu Its interactions with this pathway can influence the activity of downstream enzymes like Cytochrome P4501a (Cyp1a). Studies in zebrafish have shown that while PCB-11 itself is a mild agonist, it can inhibit Cyp1a enzyme activity when present in co-exposures with other Ahr agonists. umass.edu

Furthermore, the sulfate metabolite of PCB 11, 4-PCB-11-Sulfate, can also inhibit Cyp1a activity. umass.edu This inhibition of a key metabolic enzyme can alter the detoxification of other compounds and interfere with normal cellular processes, contributing to different toxicity outcomes depending on the co-exposure scenario. umass.edu

Hepatic Neutral Lipid Accumulation

A significant finding from research on PCB 11 metabolites is their effect on lipid metabolism in the liver. umass.edu Chronic exposure studies in zebrafish have demonstrated that the metabolite 4-PCB-11-Sulfate can lead to a notable increase in the accumulation of hepatic neutral lipids. umass.edu Specifically, a 15-day chronic exposure to this metabolite resulted in a 30% increase in hepatic neutral lipids. umass.edu This finding suggests that exposure to PCB 11 could contribute to conditions associated with hepatic lipid dysregulation.

Table 2: Hepatic Effects of this compound Metabolite in Zebrafish
CompoundExposure DurationObserved EffectMagnitude of EffectReference
4-PCB-11-Sulfate15 Days (Chronic)Increased hepatic neutral lipids30% increase umass.edu

Immunosuppression and Other Systemic Effects

Specific research on the immunosuppressive effects of this compound is limited. However, studies on other polychlorinated biphenyls provide context for potential effects on the immune system. Research on highly chlorinated PCB congeners has shown that they can suppress the splenic plaque-forming cell (PFC) response to T-cell-dependent antigens in mice. nih.gov This form of immunotoxicity has been suggested to be an Aryl hydrocarbon (Ah) receptor-independent response for certain PCBs. nih.gov It is important to note that these findings relate to more highly chlorinated biphenyls, and the specific immunomodulatory effects of the lower-chlorinated this compound have not been fully elucidated.

Carcinogenicity Assessments and Genotoxicity

Specific carcinogenicity assessments for this compound by major international bodies such as the International Agency for Research on Cancer (IARC) were not available in the reviewed literature. It is crucial to distinguish this compound (a PCB congener) from 3,3'-Dichlorobenzidine, a different chemical for which IARC has provided a classification. ca.govinchem.org

Available safety data for this compound indicates that it is classified for specific target organ toxicity. According to a safety data sheet, the compound is labeled with the hazard statement H373: "May cause damage to organs through prolonged or repeated exposure". chemicalbook.com The data sheet did not list specific classifications for germ cell mutagenicity or carcinogenicity. chemicalbook.com

Human Exposure and Health Surveillance of this compound

This compound (PCB 11) is a specific congener of polychlorinated biphenyls that is not a component of commercial Aroclor mixtures. Instead, it is recognized as an unintentional byproduct, particularly in the manufacturing of diarylide yellow pigments. nau.edunih.gov Its prevalence in environmental samples has led to increased scrutiny of its potential impact on human health. nih.gov

Detection in Human Biological Samples (e.g., Plasma, Serum)

The presence of this compound in human biological matrices is a key indicator of exposure. Biomonitoring studies have confirmed its absorption and circulation in the human body. A notable study involving 241 pregnant women detected PCB 11 in all maternal plasma samples, demonstrating widespread exposure. The concentrations in this cohort ranged from 0.005 to 1.717 nanograms per milliliter (ng/mL). researchgate.net

Metabolites of this compound, such as 4-OH-PCB 11 and its corresponding sulfate conjugate, have also been identified in human serum, indicating that the compound undergoes metabolic transformation following exposure. nih.gov The detection of these compounds in blood products like plasma and serum provides a direct measure of the internal dose and is crucial for assessing potential health risks associated with exposure.

Table 1: Detection of this compound in Human Maternal Plasma

Study Population Number of Samples Detection Frequency Concentration Range (ng/mL)
Pregnant Women241100%0.005 - 1.717
Data from a study on pregnant women. researchgate.net

Inhalation as a Major Route of Exposure

The physicochemical properties of this compound, particularly its semi-volatile nature, suggest that inhalation is a significant route of human exposure. nih.gov This is supported by the detection of PCB 11 in ambient air samples. nau.edu Once airborne, the compound can be inhaled, leading to systemic absorption. While direct human studies on the toxicokinetics of inhaled this compound are limited, its presence in the air points to a continuous potential for exposure for the general population. nau.edunih.gov

Occupational Exposure Considerations

Workers in industries that manufacture or use diarylide yellow pigments may face a higher risk of exposure to this compound due to its formation as a byproduct in these processes. nau.edu The handling of pigments and related materials can lead to both inhalation of airborne particles and dermal contact. While specific data on the exposure levels of this compound in occupational settings are not extensively detailed in available research, the connection to pigment production is a key consideration for workplace health and safety assessments. The regulation of the precursor, 3,3'-Dichlorobenzidine, in workplace environments is stringent, which may indirectly limit exposure to PCB 11. osha.govcdc.gov

Risk Assessment and Guidance Values

Currently, specific risk assessment and guidance values, such as a reference dose (RfD) or a tolerable daily intake (TDI), have not been established for this compound by major regulatory agencies. epa.govcdc.gov Much of the existing regulatory framework for polychlorinated biphenyls is based on studies of commercial mixtures like Aroclors or other specific congeners. cdc.gov The toxicological profile of this compound may differ from these other PCBs, and as such, dedicated research is needed to derive specific guidance values. The United States Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have not published a formal risk assessment for this specific congener. epa.govcdc.gov The International Agency for Research on Cancer (IARC) has classified PCBs as a group as carcinogenic to humans (Group 1), but this classification does not provide a specific risk value for individual congeners like this compound. cdc.gov

Computational and Theoretical Studies on 3,3 Dichlorobiphenyl

Molecular Modeling and Simulations

Molecular modeling and simulations are used to investigate the structure, dynamics, and interactions of molecules. For 3,3'-Dichlorobiphenyl, these techniques can predict its conformation and how it interacts with biological systems or environmental matrices.

In silico metabolite prediction software, a form of molecular modeling, has been employed to understand the metabolic fate of this compound in biological systems. For instance, software like ADMET Predictor and MetaDrug were used to predict the possible metabolites of PCB 11 formed in human liver (HepG2) cells. These simulations aided in the identification of a complex mixture of thirty different metabolites, including monohydroxylated, dihydroxylated, and methoxylated forms, as well as their sulfate (B86663) and glucuronide conjugates. nih.govnih.gov This predictive capability is crucial for identifying potentially reactive and toxic metabolic products that warrant further toxicological investigation. nih.govnih.gov

Molecular dynamics (MD) simulations can further elucidate the interactions between this compound and biological molecules, such as receptors or enzymes. dovepress.com By simulating the movement of atoms over time, MD can reveal the stability of binding and the conformational changes that occur upon interaction, providing insights into the mechanisms of toxicity. dovepress.com For example, studies on other polychlorinated biphenyls (PCBs) have used these simulations to show that while PCBs can bind to human nuclear receptors, the stability of these interactions is often inferior to that of natural ligands. nih.gov

Table 1: Predicted Metabolites of this compound from In Silico Modeling This table is generated based on findings from computational predictions and subsequent experimental verification.

Metabolite ClassSpecific Examples IdentifiedSignificance
Monohydroxylated PCBs4-OH-PCB 11 (this compound-4-ol)A major metabolite detected in human serum. nih.govnih.gov
Dihydroxylated PCBs (Catechols)4,5-di-OH-PCB 11 (3',5-dichloro-3,4-dihydroxybiphenyl)Potentially reactive and toxic metabolites. nih.govnih.gov
Methoxylated PCBsHydroxylated-methoxylated and Methoxylated-di-hydroxylated metabolitesNovel metabolites first observed in a human-relevant model. nih.govnih.gov
Conjugated MetabolitesSulfo and glucuronide conjugatesRepresents detoxification pathways that can eliminate potentially toxic metabolites. nih.gov

Density Functional Theory (DFT) Applications to Degradation Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying reaction mechanisms, such as those involved in the environmental degradation of pollutants like this compound.

DFT calculations have been instrumental in elucidating the mechanisms of PCB degradation. researchgate.net Studies have shown that DFT can be used to explore various degradation pathways, including hydrodechlorination and oxidation. researchgate.net For example, DFT calculations confirmed that in the presence of water, the reductive activity of iron-based catalysts is enhanced, promoting the removal of chlorine atoms from the biphenyl (B1667301) structure. researchgate.net These theoretical studies can determine the energetics of different reaction steps, identifying the most likely degradation pathways.

Research applying DFT to all 209 PCB congeners has provided extensive information on their nucleophilic dechlorination. researchgate.net The calculations revealed that the Gibbs free energies of activation for these reactions are in the range of 7-22 kcal/mol, and the reactions are essentially irreversible. researchgate.net A key finding from these theoretical studies is that chlorine atoms in the ortho-positions (2, 2', 6, 6') are the most susceptible to substitution. researchgate.net This insight is critical for predicting the degradation patterns of specific congeners like this compound, which has chlorine atoms at the meta-positions. DFT can also help understand how reactive oxygen species, such as hydroxyl and superoxide anion radicals, attack the PCB molecule, leading to its breakdown. researchgate.netmdpi.com

Table 2: Key Insights from DFT Studies on PCB Degradation This table summarizes theoretical findings applicable to understanding the degradation of this compound.

Degradation MechanismDFT FindingsImplication for this compound
Reductive DechlorinationThe removal of chlorine atoms is often favored in the order of meta > para > ortho positions in the presence of iron-based catalysts. researchgate.netSuggests that the chlorine atoms on this compound are relatively susceptible to this degradation pathway.
Nucleophilic Substitution (SN2)Chlorine atoms at ortho-positions are most prone to substitution. The Gibbs free energy of activation is relatively low. researchgate.netWhile not having ortho-chlorines, the overall reactivity insights are valuable for predicting its persistence.
Oxidative DegradationDFT helps model the attack by hydroxyl (•OH) and superoxide anion (•O2-) radicals, which are key in advanced oxidation processes. researchgate.netnih.govProvides a theoretical basis for the efficacy of remediation technologies like Fenton's reagent for breaking down the molecule. pjoes.com

Quantitative Structure-Activity Relationships (QSAR) for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov Given the large number of PCB congeners (209), experimentally testing each one for every toxicological endpoint is impractical. QSAR provides a cost-effective alternative for predicting the toxicity of compounds like this compound and prioritizing them for further testing. nih.govnih.govelsevierpure.com

QSAR models are developed by establishing a mathematical relationship between molecular descriptors (quantifiable properties derived from the molecular structure) and a specific toxic endpoint. nih.govelsevierpure.comnih.gov For PCBs, descriptors can include properties like hydrophobicity (log P), molecular weight, and electronic properties. nih.govnih.govelsevierpure.com These models have been used to predict a range of health effects for individual PCB congeners.

Specific QSAR analyses have revealed that lower-chlorinated PCBs, such as mono- and di-chlorinated biphenyls, and their metabolites can be potential mutagens. nih.govresearchgate.net This is a significant finding for this compound. QSAR models have been developed to predict various toxicity endpoints, including:

Mutagenicity and Carcinogenicity: Predicting the potential of PCB congeners and their metabolites to cause DNA mutations or cancer. nih.govresearchgate.net

Ecotoxicity: Estimating the lethal concentration (LC50) in aquatic organisms or predicting bioaccumulation potential based on properties like the octanol-water partition coefficient (Kow). elsevierpure.comnih.gov

Receptor Binding: Investigating the affinity of PCBs for various human nuclear receptors, which is a key mechanism for endocrine disruption. nih.gov

The predictive power of QSAR models is continually improving with advanced statistical methods like partial least squares (PLS) and machine learning, enhancing the accuracy of risk assessments for toxic chemicals. nih.govelsevierpure.com

Table 3: Application of QSAR in Predicting Toxicity of Dichlorobiphenyls This table illustrates the types of predictions made for dichlorobiphenyls using QSAR models.

Toxicity EndpointQSAR Model FocusPredicted Outcome for Dichlorobiphenyls
MutagenicityCorrelation of structural features with mutagenic potential.Mono- and di-chlorinated PCBs and their metabolites are predicted to be potential mutagens. nih.govresearchgate.net
CarcinogenicityPrediction based on structure and metabolites (e.g., benzoquinones).Metabolites of some PCBs could be carcinogenic, although the weight of evidence may be low. nih.govresearchgate.net
Aquatic Toxicity (LC50)Relates molecular descriptors to lethal concentrations in aquatic species.Models show improved prediction performance for LC50 values of various PCBs. elsevierpure.com
Bioaccumulation (log Kow)Predicts the octanol-water partition coefficient as an indicator of bioaccumulation.This compound has an experimentally determined log Kow of 5.540. nih.gov QSAR models are refined to accurately predict this value. elsevierpure.com

Remediation Strategies and Environmental Management

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous compounds like 3,3'-DCB into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods.

Microbial Reductive Dechlorination

Under anaerobic conditions, a crucial microbial process known as reductive dechlorination can lead to the removal of chlorine atoms from the biphenyl (B1667301) structure of PCBs. This process is advantageous for microorganisms in anaerobic environments as it provides an electron sink, allowing for the reoxidation of metabolic intermediates, and in some cases, can support growth. researchgate.net The general order of chlorine removal from the biphenyl rings is meta > para > ortho. researchgate.netnih.gov Given that 3,3'-DCB has chlorine atoms at the meta positions, it is a potential candidate for this degradation pathway.

While specific studies focusing solely on the reductive dechlorination of 3,3'-DCB are limited, research on commercial PCB mixtures, such as Aroclors, demonstrates that anaerobic microbial communities in sediments can dechlorinate a wide range of congeners. nih.govepa.gov This process typically results in the accumulation of less-chlorinated, primarily ortho-substituted products, which are then more susceptible to aerobic degradation. epa.gov The rate of dechlorination can be influenced by various environmental factors, including temperature and the availability of electron donors. nih.gov

In a broader context, natural strains of Ralstonia and Pseudomonas have demonstrated the ability to utilize meta-substituted dichlorobiphenyls, including 3,3'-DCB, as a sole source of carbon and energy under aerobic conditions. epa.gov In these growth experiments, the bacterial isolates were able to grow logarithmically on 3,3'-DCB, with generation times ranging from 30.4 to 33.8 hours. epa.gov This aerobic degradation pathway involves an initial dioxygenase attack, followed by the cleavage of the carbon-chlorine bonds, leading to the release of chloride ions and the formation of metabolites like 3-chlorobenzoate (B1228886). epa.gov

Bio-augmentation and Bio-stimulation Techniques

To enhance the efficiency of bioremediation, two main strategies are often employed: bio-augmentation and bio-stimulation. medcraveonline.comremittancesreview.com

Bio-augmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site. medcraveonline.com This approach is particularly useful in environments where the indigenous microbial population lacks the necessary genetic information to degrade the target contaminant or where the number of pollutant-degrading microorganisms is low. medcraveonline.com For PCB-contaminated sites, this could involve the addition of anaerobic consortia capable of reductive dechlorination or aerobic bacteria that can degrade the resulting lower-chlorinated congeners. nih.gov

Bio-stimulation , on the other hand, focuses on stimulating the growth and activity of the native microbial populations by adding nutrients, electron acceptors, or other growth-limiting substances. medcraveonline.comucdavis.edu This can involve the addition of organic substrates to serve as electron donors for reductive dechlorination or the introduction of nutrients like nitrogen and phosphorus to support microbial growth. remittancesreview.comucdavis.edu The success of biostimulation depends on the presence of indigenous microorganisms with the potential to degrade the contaminants. medcraveonline.com

Both bio-augmentation and bio-stimulation have been explored for the remediation of PCB-contaminated soils and sediments, often in combination, to create a more robust and efficient cleanup strategy. remittancesreview.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through the generation of highly reactive oxygen species (ROS). nih.gov These processes are recognized as effective tools for destroying recalcitrant compounds like PCBs or transforming them into more biodegradable forms. nih.gov

Persulfate Activation and Oxidation

One promising AOP involves the use of persulfate (S₂O₈²⁻), a strong oxidant that can be activated to generate sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential and can effectively degrade a wide range of organic contaminants. mdpi.com Persulfate can be activated through various methods, including heat, ultraviolet (UV) light, and transition metals. ucm.esresearchgate.net

A study on the degradation of 2,2'-dichlorobiphenyl (B50601), a compound structurally similar to 3,3'-DCB, demonstrated the effectiveness of persulfate activated with sodium thiosulfate. researchgate.net In this system, sulfate radicals were identified as the main reactive species responsible for the decomposition and detoxification of the dichlorobiphenyl through dechlorination and hydroxylation processes. researchgate.net The study found that at a pH of 2.0, 90.3% of the 2,2'-dichlorobiphenyl was removed within 120 minutes. researchgate.net

Thermally activated persulfate has also been shown to be effective in degrading chlorinated organic compounds. ucm.esnih.gov Increasing the reaction temperature and persulfate concentration significantly accelerates the degradation of contaminants due to the higher production of sulfate radicals. ucm.es

Generation of Reactive Oxygen Species (ROS) for Degradation

The fundamental principle of AOPs is the in-situ generation of highly reactive and non-selective oxidants, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). researchgate.net These ROS can attack the 3,3'-DCB molecule, initiating a series of reactions that can lead to its complete mineralization into carbon dioxide, water, and inorganic chloride.

The generation of these reactive species can be achieved through various AOPs, including:

Ozonation (O₃): Ozone can directly react with organic compounds or decompose to form hydroxyl radicals. nih.gov

Fenton and Fenton-like processes: These processes use hydrogen peroxide (H₂O₂) in the presence of iron salts (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals. nih.gov

Photocatalysis: This method utilizes semiconductor materials, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generate electron-hole pairs that lead to the formation of ROS. nih.gov

The effectiveness of these processes in degrading PCBs has been demonstrated, although specific data for 3,3'-DCB is scarce. The choice of a particular AOP depends on factors such as the nature of the contaminated matrix, the concentration of the pollutant, and economic considerations.

Phytoremediation as a Sustainable Option

Phytoremediation is an emerging and sustainable technology that utilizes plants and their associated microorganisms to remediate contaminated soils and water. nih.gov This "green" technology is cost-effective and can be applied over large areas. Several mechanisms are involved in the phytoremediation of organic pollutants like 3,3'-DCB, including phytoextraction (uptake and accumulation in plant tissues), phytotransformation (enzymatic degradation within the plant), and rhizoremediation (degradation by microorganisms in the root zone). nih.gov

Plants can metabolize PCBs through a "green liver" concept, analogous to the detoxification process in mammals. nih.gov This involves a three-phase process: activation of the PCB molecule (e.g., through hydroxylation), conjugation with plant molecules (like sugars), and finally, sequestration of the conjugate into the vacuole or cell wall. nih.gov Laboratory experiments with plant cell cultures have shown that various dichlorobiphenyls can be hydroxylated. nih.gov For instance, a hypothetical pathway for the metabolism of 2,3'-dichlorobiphenyl (B164865) in plant tissues involves these steps, suggesting a similar fate for 3,3'-DCB. nih.gov

Research has also explored the potential of specific plant species for PCB phytoremediation. For example, the ornamental plant Tagetes patula L. has shown tolerance to PCBs and has been found to promote the removal of certain PCB congeners from the soil. researchgate.net The presence of plants can significantly increase the microbial activity in the rhizosphere, which in turn enhances the biodegradation of PCBs. researchgate.net

The following table summarizes the different remediation strategies discussed:

Remediation StrategySub-categoryMechanismKey Findings/Considerations
Bioremediation Microbial Reductive DechlorinationAnaerobic bacteria remove chlorine atoms from the biphenyl rings.Primarily removes meta and para chlorines. nih.govepa.gov Leads to less chlorinated, more aerobically degradable congeners. epa.gov
Bio-augmentationIntroduction of specific microorganisms with degradative capabilities.Useful when indigenous degrading microbes are absent or in low numbers. medcraveonline.com
Bio-stimulationStimulation of native microbial populations by adding nutrients.Dependent on the presence of indigenous microbes with degradation potential. medcraveonline.com
Advanced Oxidation Processes (AOPs) Persulfate Activation and OxidationActivation of persulfate to generate sulfate radicals (SO₄•⁻) for degradation.Effective for degrading dichlorobiphenyls. researchgate.net Activation can be achieved by heat, UV, or chemical reagents. ucm.esresearchgate.net
Generation of Reactive Oxygen Species (ROS)In-situ generation of highly reactive species like •OH and SO₄•⁻ to oxidize the pollutant.Can lead to complete mineralization. Various methods like ozonation and Fenton processes can be used. nih.govresearchgate.net
Phytoremediation Phytoextraction, Phytotransformation, RhizoremediationPlants take up, degrade, and stimulate microbial degradation of the pollutant.A sustainable and cost-effective option. nih.gov Involves a "green liver" metabolic pathway. nih.gov Specific plant species show promise. researchgate.net

Policy and Regulatory Frameworks for Non-Aroclor PCBs

While the intentional production of polychlorinated biphenyls (PCBs) was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA), regulatory frameworks have had to adapt to the issue of unintentionally produced PCBs, such as 3,3'-Dichlorobiphenyl (PCB 11). epa.gov These non-Aroclor PCBs are not produced as commercial mixtures but are generated as byproducts in various manufacturing processes. epa.gov

In the United States, the Environmental Protection Agency (EPA) regulates the inadvertent generation of PCBs in excluded manufacturing processes under the Code of Federal Regulations (CFR), specifically 40 CFR section 761.3. epa.gov This regulation permits the presence of inadvertently generated PCBs in products, subject to specific concentration limits. epa.govecfr.gov The concentration of these PCBs must not exceed an annual average of 25 parts per million (ppm), with a maximum permissible level of 50 ppm. epa.govregulations.gov However, for detergent bars, a stricter limit of less than 5 ppm is enforced. epa.gov Products containing PCBs at concentrations below 50 ppm are classified as "excluded PCB products" and are exempt from the full scope of PCB regulations. ecfr.gov Despite these allowances, the EPA is reassessing the 50 ppm threshold for excluded PCB products. regulations.gov

Discharges of inadvertently generated PCBs into air and water are also restricted, and the disposal of process wastes with PCB concentrations above 50 ppm must adhere to specific disposal regulations. epa.govecfr.gov It is important to note that for regulatory calculation purposes, the concentration of dichlorinated biphenyls, such as PCB 11, is divided by a factor of 5, which effectively "discounts" their contribution to the total PCB concentration. epa.gov

On an international level, the Stockholm Convention on Persistent Organic Pollutants (POPs) is the primary global treaty addressing the management of PCBs. pops.intiisd.org PCBs are listed in both Annex A of the convention, which calls for their elimination, and Annex C, which addresses the unintentional production of POPs. iisd.orgpops.int Parties to the Convention are obligated to cease the production and new uses of PCBs, and to make determined efforts to identify, label, and remove from use equipment containing PCBs by 2025. pops.int The convention also sets a target for the environmentally sound management of PCB-containing wastes by 2028. pops.intpops.int The European Union has implemented the Stockholm Convention's requirements through its own regulations, often establishing more stringent standards and faster phase-out timelines. reach24h.com Notably, the United States is not a party to the Stockholm Convention. nih.govacs.org

A significant challenge in the global management of PCBs is the existence of "open applications," such as in paints, sealants, and building materials, which are often poorly documented. pops.intnih.gov The Stockholm Convention requires parties to identify and manage these articles in an environmentally sound manner. pops.int

Regulatory Body/Agreement Regulation/Provision Details
U.S. Environmental Protection Agency (EPA) 40 CFR 761.3Allows for inadvertently generated PCBs in products with an annual average concentration of <25 ppm and a maximum of 50 ppm. epa.gov
U.S. Environmental Protection Agency (EPA) 40 CFR 761.3Sets a limit of <5 ppm for inadvertently generated PCBs in the components of detergent bars. epa.gov
Stockholm Convention Annex ALists PCBs for elimination of production and new uses. pops.int
Stockholm Convention Annex CAddresses the need to reduce and ultimately eliminate unintentional releases of PCBs. pops.intreach24h.com
Stockholm Convention Article 6Parties must make determined efforts to remove equipment containing PCBs from use by 2025 and ensure environmentally sound waste management by 2028. pops.intpops.int

Challenges in Remediation of PCB 11 Contamination

The remediation of environments contaminated with this compound (PCB 11) presents a unique and complex set of challenges that distinguish it from the management of legacy Aroclor mixtures. The primary obstacle is the ongoing and widespread release of PCB 11 into the environment from non-Aroclor sources. nau.edu

A major source of PCB 11 is its inadvertent production during the manufacturing of diarylide yellow pigments. nau.eduacs.org These pigments are widely used in a variety of consumer goods, including newspapers, magazines, food packaging, and plastic bags. nau.edu The disposal of these products leads to the continuous dispersion of PCB 11 into waste streams, which can then enter surface waters through wastewater treatment plants and combined sewer overflows. nau.edu This creates a non-point source pollution problem that is difficult to manage and remediate. epa.gov

The ubiquitous presence of PCB 11 in urban waterways can significantly hinder efforts to meet water quality standards. nau.edu In some cases, the environmental loads of PCB 11 alone have been found to exceed the Total Maximum Daily Load (TMDL) established for the sum of all PCBs in a given water body. nau.edu This highlights the challenge for regulatory bodies, as even the complete remediation of legacy PCB sites may not be sufficient to achieve water quality goals due to the persistent influx of PCB 11. nau.edu

Another challenge is the environmental fate and transport of PCB 11. As a semi-volatile organic compound, it can be emitted from products into the air and can migrate into house dust, creating potential pathways for human exposure. nih.govsrrttf.org Its relatively lower chlorination compared to many Aroclor congeners affects its physical and chemical properties, such as its water solubility and potential for biodegradation. nih.gov While various remediation technologies exist for PCBs in general, including bioremediation, chemical dehalogenation, and the use of activated carbon, their specific effectiveness against PCB 11 in complex environmental matrices is an area requiring further research. frontiersin.orgfrontiersin.orgnih.gov

Distinguishing PCB 11 from other PCB congeners in environmental samples requires sophisticated analytical methods, such as gas chromatography with tandem mass spectrometry (GC/MS/MS). acs.org While it is possible to differentiate sources by analyzing the ratio of PCB 11 to other congeners, such as the dechlorination byproduct PCB 4 (2,2'-dichlorobiphenyl), this adds a layer of complexity to site assessment and remediation planning. nau.edu The continuous introduction from countless consumer products makes traditional remediation strategies like dredging or capping of contaminated sediments a potentially endless task, as re-contamination is likely. nih.gov

Challenge Description Key Implication for Remediation
Ongoing Unintentional Production PCB 11 is a byproduct of diarylide yellow pigment manufacturing. nau.eduacs.orgContinuous release from numerous sources makes containment and source control difficult.
Widespread Use in Consumer Goods Pigments containing PCB 11 are used in everyday items like paper products and plastics. nau.eduCreates a diffuse, non-point source of pollution that is hard to track and manage. epa.gov
Exceeding Water Quality Standards The load of PCB 11 alone can surpass the Total Maximum Daily Load (TMDL) for all PCBs in some waterways. nau.eduRemediation of legacy PCB sites may not be enough to achieve regulatory compliance.
Environmental Mobility As a semi-volatile compound, PCB 11 can be released into the air and accumulate in indoor dust. nih.govsrrttf.orgMultiple exposure pathways exist, and contamination is not limited to water and sediment.
Recontamination Potential The constant disposal of products containing PCB 11 means that cleaned areas can be re-contaminated.Traditional remediation methods like dredging may be ineffective in the long term.

Future Research Directions and Knowledge Gaps

Long-Term Health Effects and Chronic Exposure Studies

A significant knowledge gap exists regarding the long-term health consequences of chronic, low-level exposure to PCB 11. While high-level exposure to PCB mixtures is associated with a range of health issues including effects on the immune, reproductive, nervous, and endocrine systems, the specific chronic toxicity profile of PCB 11 is not well-defined. epa.govcdc.govtorhoermanlaw.com Current hazard classifications suggest that prolonged or repeated exposure may cause damage to organs. nih.gov

Future research must prioritize long-term cohort studies to investigate the potential associations between documented PCB 11 body burdens and the incidence of chronic diseases. These studies should focus on sensitive endpoints such as endocrine disruption, neurodevelopmental effects in children exposed prenatally, and the potential for carcinogenicity. torhoermanlaw.comclearwater.org Given that human exposure often occurs through inhalation of indoor and outdoor air, understanding the health risks of this specific exposure route is critical. nih.govnih.gov

Comprehensive Toxicological Evaluation of Metabolites

Recent studies have revealed that 3,3'-Dichlorobiphenyl is transformed in the body into a complex array of metabolites. acs.orgemory.eduresearchgate.net In human-relevant cell models (HepG2), at least thirty different metabolites have been identified, falling into several major classes. acs.orgemory.edu These include monohydroxylated, dihydroxylated, and newly discovered methoxylated forms, as well as their sulfo and glucuronide conjugates. acs.orgemory.edu Research indicates that some of these metabolites, particularly catechol metabolites, are likely to be reactive and potentially toxic. acs.org

A critical future research direction is the comprehensive toxicological evaluation of these individual metabolites. While the parent compound is being studied, the biological activity and potential toxicity of its numerous metabolic byproducts remain largely unknown. nih.gov It is essential to synthesize these metabolite standards and conduct in-vitro and in-vivo studies to assess their potential for neurotoxicity, endocrine disruption, and other adverse effects. This is particularly important as metabolites like 4-OH-PCB 11 and its sulfate (B86663) conjugate have been detected in human serum and are known to alter neuronal growth. acs.orgnih.gov

Table 1: Major Classes of this compound (PCB 11) Metabolites Identified in HepG2 Cells

Metabolite ClassDescriptionConjugates FormedReference
Monohydroxylated PCB 11PCB 11 with one hydroxyl (-OH) group added.Sulfo, Glucuronide acs.orgemory.edu
Dihydroxylated PCB 11PCB 11 with two hydroxyl (-OH) groups added (e.g., catechol metabolites).Sulfo, Glucuronide acs.orgemory.edu
Methoxylated-Hydroxylated PCB 11PCB 11 with both a methoxy (B1213986) (-OCH3) and a hydroxyl (-OH) group.Sulfo, Glucuronide acs.orgemory.edu
Methoxylated-Dihydroxylated PCB 11PCB 11 with both a methoxy (-OCH3) and two hydroxyl (-OH) groups.Sulfo, Glucuronide acs.orgemory.edu

Development of Novel Remediation Technologies

The widespread presence of PCB 11 in various environmental compartments, including soil and sediments, calls for the development of effective and sustainable remediation technologies. Traditional methods for PCB cleanup, such as incineration and landfilling, are often costly and can lead to secondary pollution. frontiersin.org While technologies like bioremediation and the use of nanoscale zero-valent iron show promise, they need to be specifically evaluated and optimized for non-Aroclor congeners like PCB 11. frontiersin.orgnih.govclu-in.org

Future research should focus on innovative, in-situ remediation strategies that are both cost-effective and environmentally friendly. This includes advancing bioremediation techniques by identifying and engineering microbes capable of efficiently degrading lower-chlorinated PCBs. nih.govclu-in.org Another promising area is the use of activated carbon-based amendments (e.g., SediMite), which can sequester PCBs and reduce their bioavailability in aquatic ecosystems, thereby limiting their entry into the food chain. nih.gov Further investigation is needed to enhance these technologies, perhaps by combining them with bacteria that can degrade the bound PCBs, creating a more permanent solution. nih.gov

Global Monitoring and Source Apportionment

Unlike legacy PCBs, the primary sources of PCB 11 are ongoing industrial processes, mainly from the production of diarylide and phthalocyanine-type pigments. researchgate.netbohrium.com This leads to its presence in consumer goods and its continuous release into the environment. bohrium.com PCB 11 is now a dominant congener detected in air samples, sometimes accounting for a significant percentage of the total PCBs measured. researchgate.net Studies near the Great Lakes, for instance, have shown that while atmospheric concentrations of Aroclor-PCBs are decreasing, levels of PCB 11 have not significantly changed, indicating persistent sources. acs.org

There is a pressing need for expanded global monitoring programs to include unintentionally produced PCBs like PCB 11 as standard indicator congeners. researchgate.net Such programs will help delineate the global distribution of this contaminant. Furthermore, advanced source apportionment models, such as Positive Matrix Factorization (PMF), should be more widely applied to environmental samples (air, water, sediment) to accurately distinguish between different sources, such as pigment production, industrial thermal processes, and residential wood combustion. researchgate.netdeu.edu.trmdpi.comnih.gov This will be crucial for developing effective management and control strategies. researchgate.net

Table 2: Environmental Media Where this compound (PCB 11) Has Been Detected

Environmental MediumSignificanceReference
Outdoor & Indoor AirA major route of human exposure through inhalation. Found globally. researchgate.netnih.gov
WaterIndicates transport from sources to aquatic ecosystems. mdpi.com
SedimentActs as a long-term sink, posing a risk to benthic organisms. researchgate.net
Consumer Products (e.g., pigments, printed materials)Identified as a primary, ongoing source of environmental contamination. bohrium.com

Understanding Nrf2a Pathway Interactions and Other Molecular Mechanisms

The precise molecular mechanisms through which PCB 11 and its metabolites exert their biological effects are not fully understood. Recent research using zebrafish has begun to shed light on these interactions, particularly involving the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular response to oxidative stress. nih.govnih.govresearchgate.netmdpi.com

A study investigating the effects of a primary PCB 11 metabolite, 4-PCB-11-Sulfate, found that the Nrf2a pathway plays an important role in growth and the production of the omega-3 fatty acid DHA. nih.govnih.gov In Nrf2a mutant zebrafish, exposure to the metabolite led to a significant decrease in DHA compared to unexposed mutants. nih.gov These findings highlight a critical knowledge gap and a key area for future research: elucidating the role of the Nrf2a pathway throughout the entire lifespan in the context of toxicant exposures. nih.govnih.gov Further studies are needed to determine how PCB 11 and its various metabolites interact with this and other molecular pathways, such as the aryl hydrocarbon receptor (Ahr) pathway, to disrupt cellular processes and lead to adverse health outcomes. umass.edu

Epidemiological Studies on Human Exposure Outcomes

A critical gap in the current understanding of PCB 11 is the lack of large-scale epidemiological studies linking exposure to specific human health outcomes. While the presence of PCB 11 in human tissues is now well-documented, the clinical consequences of this exposure are not yet established.

Studies have confirmed the presence of PCB 11 in the plasma of pregnant women and in the serum of mothers and their children, indicating that exposure is widespread and begins in utero. nih.govnih.govumass.edu One study involving 241 pregnant women detected PCB 11 in all samples analyzed, demonstrating the potential for the developing human brain to be exposed. nih.govnih.gov While laboratory studies on rat neurons suggest that environmentally relevant concentrations of PCB 11 and its metabolites can alter axonal and dendritic growth, these findings need to be correlated with human data. nih.govnih.gov

Future research must include prospective epidemiological studies that correlate PCB 11 biomarker data (e.g., serum levels) with clinical outcomes. Priority areas for investigation include neurodevelopmental disorders in children, immune system dysfunction, and metabolic diseases like diabetes, which have been associated with exposure to other PCB mixtures. cdc.govnih.govmdpi.com Such studies are essential to translate the findings from toxicology and molecular research into a quantitative understanding of the risk PCB 11 poses to public health.

Table 3: Summary of Human Biomonitoring for this compound (PCB 11)

Study PopulationSample TypeKey FindingReference
Pregnant Women (MARBLES Study)Maternal PlasmaPCB 11 was detected in 100% of 241 samples, with concentrations ranging from 0.005 to 1.717 ng/mL. nih.govnih.gov
Mothers and Children (Midwest US)SerumConfirmed the presence of PCB 11 in both maternal and adolescent serum. nih.gov
General Adult VolunteersSerumOH-PCB11 metabolites were detected, confirming metabolic processes in humans. nih.gov

Q & A

Q. What are the standard methods for synthesizing 3,3'-dichlorobiphenyl (PCB11) in laboratory settings?

Methodological Answer: PCB11 is typically synthesized via cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling using 3-chlorophenylboronic acid and 1-chloro-3-iodobenzene as precursors under palladium catalysis . For isotopic labeling (e.g., deuterated analogs), chlorinated biphenyls are modified using halogen exchange reactions with deuterated reagents, as seen in protocols for synthesizing trichlorobiphenyl-d4 derivatives . Key validation steps include GC-MS analysis to confirm purity (>98%) and nuclear magnetic resonance (NMR) for structural verification.

Q. How can researchers distinguish PCB11 from structurally similar polychlorinated biphenyls (PCBs) in environmental samples?

Methodological Answer: Differentiation requires congener-specific analysis using:

  • High-resolution gas chromatography (HRGC) paired with electron capture detection (ECD) or mass spectrometry (GC-MS)**, optimized to resolve retention time overlaps (e.g., PCB11 vs. PCB15) .
  • Fragmentation patterns in MS/MS : PCB11 produces a characteristic ion cluster at m/z 256–258 (Cl isotope pattern), distinct from higher chlorinated congeners .
  • Isotope dilution techniques with deuterated internal standards (e.g., 2',3,5-trichlorobiphenyl-d4) to correct matrix interference .

Q. What are the primary environmental sources and pathways of PCB11 contamination?

Methodological Answer: PCB11 is a non-legacy congener not historically produced commercially but formed as a byproduct in:

  • Pigment manufacturing (e.g., diarylide yellows) due to incomplete reactions of 3,3'-dichlorobenzidine .
  • Waste incineration of chlorinated plastics, releasing PCB11 into air and water .
    Passive air sampling in Arctic regions (2011–2018) detected PCB11 at 0.5–1.2 pg/m³ , attributed to long-range atmospheric transport .

Advanced Research Questions

Q. How do hydroxylated metabolites of PCB11 form in vivo, and what analytical methods are used to detect them?

Methodological Answer: PCB11 undergoes cytochrome P450-mediated oxidation in mammals, producing 4-OH-PCB11 and 3-MeO-PCB11 as major metabolites . Detection involves:

  • Liquid-liquid extraction (LLE) from biological matrices (blood, liver) using ethyl acetate/hexane .
  • LC-HRMS (Q-TOF) with electrospray ionization (ESI-) for accurate mass determination (m/z 273.0112 for 4-OH-PCB11) .
  • Isotopic labeling : Co-analysis with synthesized deuterated standards (e.g., 4-OH-CB11-d4) to validate recovery rates (85–95%) .

Q. What experimental designs address discrepancies in PCB11 toxicity data across studies?

Methodological Answer: Contradictions in toxicity (e.g., neurotoxicity vs. non-observable effects) arise from:

  • Dose metric variability : Administering PCB11 via inhalation (mimicking environmental exposure) vs. oral gavage .
  • Metabolic competency : Use of Cyp2abfgs-null mice to isolate parent compound effects from metabolite activity .
  • Endpoint harmonization : Standardizing OECD guidelines for endocrine disruption assays (e.g., ER/AR binding, zebrafish embryotoxicity) .

Q. How can researchers model PCB11’s toxicokinetics in multi-compartment systems?

Methodological Answer: Physiologically based pharmacokinetic (PBPK) models integrate:

  • Partition coefficients : Log Kow (4.98) for lipid-water distribution .
  • Inhalation parameters : PCB11’s vapor pressure (0.01 Pa at 25°C) to estimate alveolar absorption .
  • Biotransformation rates : First-order kinetics for hepatic clearance (0.2 L/h/kg in rats) derived from in vitro microsomal assays .
    Validation requires cross-species extrapolation using Markov chain Monte Carlo (MCMC) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.